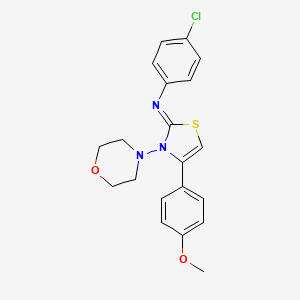

(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline

Description

The compound “(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline” is a thiazole derivative with a complex substituent profile. Its core structure consists of a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) in the 2(3H)-ylidene configuration, stabilized by conjugation. Key structural features include:

- Position 4: A 4-methoxyphenyl group, where the methoxy (–OCH₃) moiety is electron-donating, influencing the thiazole ring’s electronic properties.

- N-substituent: A 4-chloroaniline group (4-chlorophenyl attached to the imine nitrogen), introducing an electron-withdrawing chlorine atom.

- Stereochemistry: The (Z)-configuration indicates the spatial arrangement of substituents around the thiazole’s C=N bond, critical for molecular interactions.

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-(4-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-25-18-8-2-15(3-9-18)19-14-27-20(22-17-6-4-16(21)5-7-17)24(19)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZMRGROWYKCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)Cl)N2N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, often using methoxybenzene and chlorinating agents.

Final Assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, often under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the thiazole ring or the nitro group (if present), resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to modulate specific biological pathways.

Industry

In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

N-[(2Z)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline

- Key Differences: Position 4: 4-Chlorophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target compound.

(2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine

- Key Differences: Position 3: 2-Methoxyethyl (flexible, ether-containing chain) vs. rigid morpholine in the target compound. 4-chloroaniline. Implications: The morpholine group’s rigidity and polarity may enhance solubility and target specificity compared to the smaller 2-methoxyethyl group.

(2Z)-4-(4-Chlorophenyl)-3-(2-furylmethyl)-N-phenyl-1,3-thiazol-2(3H)-imine

- Key Differences: Position 3: Furylmethyl (aromatic furan ring) vs. morpholine. Position 4: 4-Chlorophenyl (same as ).

(Z)-4-Chloro-N-(4-methoxybenzylidene)aniline Oxide (DPN2)

- Structural Contrast : A nitrone (N-oxide) scaffold vs. thiazole core.

- Shared Features : 4-Chloroaniline and 4-methoxyphenyl groups.

- Implications : Nitrones are radical scavengers, whereas thiazoles are often enzyme inhibitors, highlighting scaffold-dependent bioactivity.

Data Table: Structural and Theoretical Comparison

Research Findings and Implications

- Solubility : Morpholine’s polarity may increase aqueous solubility relative to furylmethyl or 2-methoxyethyl groups, advantageous for drug delivery .

- Biological Activity : While direct activity data are unavailable, morpholine-containing compounds often exhibit CNS permeability, suggesting possible neuropharmacological applications .

Notes

Limitations : The evidence lacks experimental data (e.g., melting points, IC₅₀ values), necessitating caution in extrapolating properties.

Synthesis Insights : Reductive amination (as in ) could be adapted for synthesizing the target compound, with modifications for introducing morpholine and methoxyphenyl groups .

Future Directions : Comparative studies measuring solubility, stability, and bioactivity are needed to validate theoretical predictions.

Biological Activity

(Z)-4-chloro-N-(4-(4-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₅H₁₄ClN₃OS

- Molecular Weight : 301.81 g/mol

- Key Functional Groups :

- Thiazole ring

- Morpholine moiety

- Aniline structure

Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on thiazole derivatives have indicated their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are critical in inflammatory processes.

- Mechanism of Action : The compound is believed to exert its anti-inflammatory effects through inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The anticancer potential of thiazole derivatives, including those with morpholine substituents, has been extensively studied.

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 Inhibition | IC50 comparable to celecoxib | |

| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |

| Cytotoxicity | Various Cell Lines | Significant inhibition |

Case Studies

-

Case Study on Anti-inflammatory Effects :

- A study synthesized several thiazole derivatives, including this compound, and evaluated their effects on inflammatory markers in vitro. Results indicated a marked reduction in IL-6 and TNF-alpha levels upon treatment with these compounds, suggesting their utility in managing inflammatory diseases .

-

Case Study on Anticancer Properties :

- Another study focused on the impact of morpholino-thiazole derivatives on lung cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.